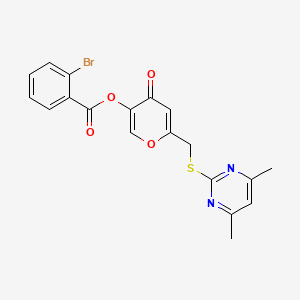

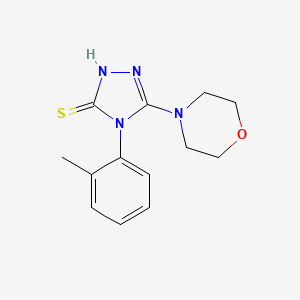

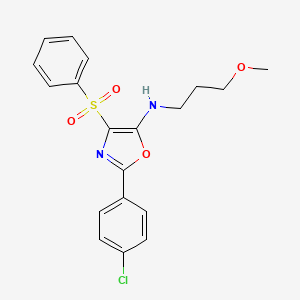

4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazole derivatives are a class of heterocyclic compounds that have attracted significant attention due to their broad spectrum of biological activities and applications in medicinal chemistry. The structure of triazoles, including the 1,2,4-triazole ring, is known for its versatility and potential in drug design, leading to the development of compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides, which can be obtained from the reaction of isothiocyanates with hydrazides. For instance, the synthesis of specific triazole compounds involves the condensation of carbohydrazide with phenyl isothiocyanate, followed by alkaline cyclization to form the triazole ring (Vardanyan et al., 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be further substituted with various functional groups to modulate the compound's properties. Crystallographic analysis and spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the structure and confirm the formation of the desired triazole derivatives.

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and Mannich reactions, which allow for the introduction of different substituents into the triazole ring. These reactions are instrumental in modifying the chemical properties and enhancing the biological activity of the compounds.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the triazole ring. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity and interaction with biological targets, are key factors in their pharmacological profile. Studies often focus on the compound's ability to bind to enzymes or receptors, which is indicative of its potential therapeutic applications.

Although the specific compound "4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol" was not directly covered in the available literature, the information provided offers a foundation for understanding the research and development approaches for triazole derivatives. Further studies are required to elucidate the detailed properties and potential applications of this specific compound.

For more information on similar compounds and their properties, please refer to the following sources:

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research on 1,2,4-triazole derivatives, which includes compounds like 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol, has shown promising antimicrobial and antifungal properties. Studies have focused on synthesizing various derivatives and evaluating their effectiveness against a range of microorganisms. For instance, Bayrak et al. (2009) synthesized derivatives of 1,2,4-triazoles and assessed their antimicrobial activities, finding some compounds to exhibit good or moderate activity against tested microorganisms (Bayrak et al., 2009). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and reported their antimicrobial activities, with some showing significant effectiveness (Bektaş et al., 2007).

Pharmacokinetic Parameters

The pharmacokinetic properties of 1,2,4-triazole derivatives have been studied to assess their potential as medicinal drugs. For instance, Bushuieva et al. (2022) investigated the mutagenic effects and predicted the carcinogenicity of similar compounds, suggesting their potential in creating new drugs with antifungal activity (Bushuieva et al., 2022).

Antileishmanial Activity

Compounds with a 1,2,4-triazole structure have been evaluated for their potential in treating leishmaniasis. Süleymanoğlu et al. (2018) conducted a study on 1,2,4-triazole derivatives with morpholine, revealing considerable antileishmanial activity in vitro (Süleymanoğlu et al., 2018).

Anti-Inflammatory and Analgesic Activities

Research into 1,2,4-triazole derivatives has also explored their potential as anti-inflammatory and analgesic agents. Upmanyu et al. (2011) synthesized a series of substituted 1,2,4-triazoles, finding some compounds to exhibit significant anti-inflammatory and anti-nociceptive activities (Upmanyu et al., 2011).

Corrosion Inhibition

1,2,4-triazole derivatives have been studied for their corrosion inhibition properties. Yadav et al. (2013) investigated benzimidazole derivatives, including 1,2,4-triazole-3-thiols, for their efficacy in inhibiting mild steel corrosion in acidic environments, demonstrating notable inhibition efficiency (Yadav et al., 2013).

Safety And Hazards

Safety considerations are essential:

- Toxicity : Evaluate its toxicity profile.

- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

Orientations Futures

- Biological Studies : Investigate its biological activity, including potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Explore related compounds to optimize its properties.

- Drug Development : Consider its potential as a drug candidate.

Remember that this analysis is based on available information, and further research is necessary to uncover additional details. For a more in-depth understanding, consult relevant scientific literature and explore experimental data123.

Feel free to explore specific aspects further or ask for more details! 🧪🔬

Propriétés

IUPAC Name |

4-(2-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-4-2-3-5-11(10)17-12(14-15-13(17)19)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSZLCMUSDOFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=S)NN=C2N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

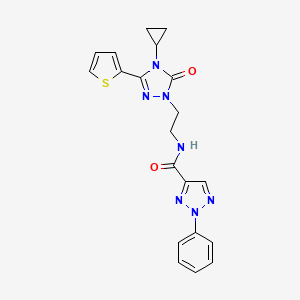

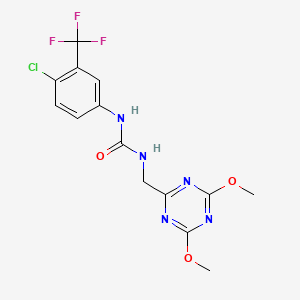

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)